Cas no 91037-65-9 (Arg-gly-asp-ser)

Arg-Gly-Asp-Ser(아르지닐-글리실-아스파르틸-세린)는 RGD 서열을 포함한 테트라펩타이드로, 세포 부착 및 신호 전달에서 중요한 역할을 합니다. 이 펩타이드는 인테그린 수용체와의 높은 친화력을 보이며, 세포-세포 및 세포-세포외기질 상호작용을 촉진합니다. 특히 조직 공학, 재생 의학, 약물 전달 시스템 연구에서 유용하게 활용됩니다. Arg-Gly-Asp-Ser는 생체 적합성이 우수하고 특이적 결합 특성을 가지며, 표적 치료제 개발 및 생체 재료 코팅에 적용 가능합니다. 또한, 이 펩타이드는 안정성이 높고 다양한 생리학적 조건에서 기능을 유지하는 특징이 있습니다.
Arg-gly-asp-ser structure
Arg-gly-asp-ser structure
상품 이름:Arg-gly-asp-ser
CAS 번호:91037-65-9
MF:C15H27N7O8
메가와트:433.416982889175
MDL:MFCD00076452
CID:803862
PubChem ID:24891220

Arg-gly-asp-ser 화학적 및 물리적 성질

이름 및 식별자

    • L-Serine,L-arginylglycyl-L-a-aspartyl-
    • Arg-Gly-Asp-Ser
    • arginyl-glycyl-aspartyl-serine
    • H-Arg-Gly-Asp-Ser-OH
    • RGDS
    • RGDS peptide
    • 2ACOH 2H2O
    • Arg-Gly-Asp-Ser-OH
    • fibronectin active fragment
    • FIBRONECTIN INHIBITOR
    • L-ARG-GLY-ASP-SER
    • L-Arg-Gly-L-Asp-L-Ser-OH
    • RGDS 1
    • Palmitoyl Oligopertide
    • Fibronectin tetrapeptide
    • C15H27N7O8
    • L-Arginylglycyl-L-alpha-aspartyl-L-serine
    • L-Serine, L-arginylglycyl-L-alpha-aspartyl-
    • L-Serine, N-(N-(N-L-arginylglycyl)-L-alpha-aspartyl)-
    • AK163508
    • 3-[(S)-2-((S)-2-Amino-5-guanidino-pentanoylamino)-acetylamino]-N-(1-carboxy-2-hydroxy-ethyl)-succinamic acid
    • BDBM50241180
    • 3450AH
    • AKO
    • L-Arginylglycyl-L-α-aspartyl-L-serine (ACI)
    • L-Serine, N-[N-(N-L-arginylglycyl)-L-α-aspartyl]- (ZCI)
    • 102: PN: WO2008113030 SEQID: 103 unclaimed sequence
    • 10: PN: JP2003089648 SEQID: 11 unclaimed
    • 10: PN: WO03099465 SEQID: 11 claimed protein
    • 10: PN: WO2020081717 SEQID: 10 claimed protein
    • 110: PN: US20100136614 SEQID: 111 unclaimed sequence
    • 11: PN: US20050142094 SEQID: 11 unclaimed sequence
    • 11: PN: WO2013007839 SEQID: 52 claimed protein
    • 12: PN: JP2004000070 SEQID: 14 unclaimed protein
    • 12: PN: WO0044808 TABLE: 4 unclaimed sequence
    • 12: PN: WO03089607 SEQID: 12 claimed sequence
    • 13: PN: US20100028387 SEQID: 13 claimed protein
    • 13: PN: US20140004158 SEQID: 14 claimed sequence
    • 13: PN: US6111069 SEQID: 6 claimed protein
    • 13: PN: WO2017072759 SEQID: 13 claimed sequence
    • 14: PN: JP2003210166 SEQID: 14 claimed protein
    • 14: PN: JP2004049921 SEQID: 14 unclaimed protein
    • 16: PN: EP3415165 SEQID: 16 claimed protein
    • 16: PN: KR20140027031 SEQID: 17 claimed protein
    • 16: PN: WO0105991 SEQID: 17 unclaimed sequence
    • 16: PN: WO2022027020 PAGE: 57 claimed sequence
    • 172: PN: US20080107614 SEQID: 134 unclaimed sequence
    • 18: PN: US20040228913 SEQID: 11 claimed sequence
    • 18: PN: US6147189 SEQID: 6 claimed protein
    • 18: PN: WO2011163398 SEQID: 15 unclaimed protein
    • 1: PN: JP2002369878 SEQID: 11 unclaimed sequence
    • 1: PN: JP2007230891 SEQID: 1 claimed protein
    • 1: PN: JP2008195682 SEQID: 1 unclaimed protein
    • 1: PN: JP2008195683 SEQID: 1 unclaimed protein
    • 1: PN: JP2023038840 SEQID: 1 claimed sequence
    • 1: PN: KR20150027940 SEQID: 2 claimed sequence
    • 1: PN: US20040023391 PAGE: 9 claimed protein
    • 1: PN: US20150064143 SEQID: 1 claimed sequence
    • 1: PN: US6013628 SEQID: 16 unclaimed protein
    • 1: PN: US6043216 SEQID: 1 claimed sequence
    • 1: PN: WO0178529 PAGE: 26 unclaimed sequence
    • 1: PN: WO0187071 SEQID: 2 unclaimed sequence
    • 1: PN: WO2012124998 SEQID: 3 claimed protein
    • 1: PN: WO2012135813 PAGE: 8 claimed protein
    • 1: PN: WO2014172355 SEQID: 1 claimed protein
    • 1: PN: WO2017036533 SEQID: 1 claimed protein
    • 1: PN: WO2017040335 SEQID: 210 claimed sequence
    • 1: PN: WO2017059312 SEQID: 1 claimed sequence
    • 1: PN: WO2017160862 SEQID: 7 claimed protein
    • 1: PN: WO2018201051 SEQID: 383 claimed protein
    • 1: PN: WO2019104154 SEQID: 1 claimed protein
    • 1: PN: WO2020097235 SEQID: 31 claimed sequence
    • 1: PN: WO2022234536 SEQID: 1 claimed protein
    • 1: PN: WO2023038068 SEQID: 1 claimed protein
    • 91037-65-9
    • (S)-3-[2-((S)-2-Amino-5-guanidino-pentanoylamino)-acetylamino]-N-((S)-1-carboxy-2-hydroxy-ethyl)-succinamic acid
    • AKOS024457642
    • NNRFRJQMBSBXGO-CIUDSAMLSA-N
    • L-SERINE, L-ARGINYLGLYCYL-L-.ALPHA.-ASPARTYL-
    • Arg-Gly-Asp-Ser?
    • 3-[2-(2-Amino-5-guanidino-pentanoylamino)-acetylamino]-N-(1-carboxy-2-hydroxy-ethyl)-succinamic acid
    • BRD-K08859203-001-01-9
    • (3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid
    • 2-[1-[1-amino-4-amino(imino)methylamino-(1S)-butylcarboxamidomethylcarboxamido]-2-carboxy-(1S)-ethylcarboxamido]-3-hydroxy-(2S)-propanoic acid
    • HY-12290
    • (3S)-3-{2-[(2S)-2-AMINO-5-CARBAMIMIDAMIDOPENTANAMIDO]ACETAMIDO}-3-{[(1S)-1-CARBOXY-2-HYDROXYETHYL]CARBAMOYL}PROPANOIC ACID
    • MFCD00076452
    • 3-[2-((S)-2-Amino-5-guanidino-pentanoylamino)-acetylamino]-N-((S)-1-carboxy-2-hydroxy-ethyl)-succinamic acid
    • RGDS peptide; Fibronectin tetrapeptide
    • SCHEMBL7394659
    • Q27273860
    • 2-{1-[1-amino-4-amino(imino)methylaminobutylcarboxamidomethylcarboxamido]-2-carboxyethylcarboxamido}-3-hydroxypropanoic acid
    • CHEMBL265628
    • CS-3266
    • RGDS peptide;Fibronectin tetrapeptide
    • UNII-AC6UDA2MFC
    • Arg-Gly-Asp-Ser, >=95% (HPLC)
    • C77102
    • DA-61200
    • AC6UDA2MFC
    • (6S,12S,15S)-1,6-diamino-12-(carboxymethyl)-16-hydroxy-1-imino-7,10,13-trioxo-2,8,11,14-tetraazahexadecane-15-carboxylic acid
    • (S)-3-[2-((S)-2-Amino-5-guanidino-pentanoylamino)-acetylamino]-N-((R)-1-carboxy-2-hydroxy-ethyl)-succinamic acid
    • DTXSID50920002
    • 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid
    • AS-56630
    • (6S,12S,15S)-1,6-diamino-12-(carboxymethyl)-15-(hydroxymethyl)-1-imino-7,10,13-trioxo-2,8,11,14-tetraazahexadecan-16-oic acid
    • DU-728
    • 3-[2-(2-Amino-5-guanidino-pentanoylamino)-acetylamino]-N-(1-carboxy-2-hydroxy-ethyl)-succinamic acid (RGDS)
    • NCGC00167153-01
    • Arg-gly-asp-ser
    • MDL: MFCD00076452
    • 인치: 1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1
    • InChIKey: NNRFRJQMBSBXGO-CIUDSAMLSA-N
    • 미소: [C@@H](CC(=O)O)(NC(=O)CNC(=O)[C@@H](N)CCCNC(N)=N)C(=O)N[C@@H](CO)C(=O)O

계산된 속성

  • 정밀분자량: 433.19200
  • 동위원소 질량: 433.192111
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 9
  • 수소 결합 수용체 수량: 10
  • 중원자 수량: 30
  • 회전 가능한 화학 키 수량: 14
  • 복잡도: 665
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 3
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 16
  • 토폴로지 분자 극성 표면적: 273
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): -7.3

실험적 성질

  • 색과 성상: 고체
  • 밀도: 1.65±0.1 g/cm3 (20 ºC 760 Torr),
  • 융해점: 183-187 ºC
  • 비등점: °Cat760mmHg
  • 플래시 포인트: °C
  • 굴절률: 1.659
  • 용해도: 가용성(110g/l)(25ºC),
  • 수용성: Soluble in water at 1mg/ml
  • PSA: 270.05000
  • LogP: -1.72170
  • 용해성: 미확정

Arg-gly-asp-ser 보안 정보

Arg-gly-asp-ser 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029885-5mg
Arg-gly-asp-ser
91037-65-9 95%
5mg
¥330 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A88750-100mg
Arg-Gly-Asp-Ser
91037-65-9
100mg
¥1199.0 2022-04-28
TRC
F500008-25mg
Fibronectin Inhibitor
91037-65-9
25mg
$201.00 2023-05-18
MedChemExpress
HY-12290-10mM*1mLinWater
Arg-Gly-Asp-Ser
91037-65-9 99.93%
10mM*1mLinWater
¥335 2023-07-26
abcr
AB348791-100 mg
Arg-Gly-Asp-Ser; .
91037-65-9
100MG
€674.00 2022-06-10
DC Chemicals
DC9487-100 mg
Arg-Gly-Asp-Ser
91037-65-9 >98%
100mg
$200.0 2022-03-01
ChemScence
CS-3266-50mg
Arg-Gly-Asp-Ser
91037-65-9 99.76%
50mg
$193.0 2022-04-26
Ambeed
A107716-25mg
Arg-Gly-Asp-Ser
91037-65-9 98%
25mg
$130.0 2025-02-19
Ambeed
A107716-5mg
Arg-Gly-Asp-Ser
91037-65-9 98%
5mg
$38.0 2025-02-19
MedChemExpress
HY-12290-10mM*1mLinDMSO
Arg-Gly-Asp-Ser
91037-65-9 99.76%
10mM*1mLinDMSO
¥610 2023-04-17

Arg-gly-asp-ser 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  0.02 MPa, rt
참조
Preparation of N-tridecyl-RGD peptide as target cation pharmacosome
, China, , ,

합성 방법 2

반응 조건
1.1 Reagents: Formic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
참조
Improved anti-osteoporosis potency and reduced endometrial membrane hyperplasia during hormone replacement therapy with estrogen-RGD peptide conjugates
Xiong, Yu; Zhao, Ming; Wang, Chao; Chang, Heng Wei; Peng, Shiqi, Journal of Medicinal Chemistry, 2007, 50(14), 3340-3353

Arg-gly-asp-ser Preparation Products

Arg-gly-asp-ser 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:91037-65-9)Arg-gly-asp-ser
A916494
순결:99%
재다:50mg
가격 ($):174.0